N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline
Description
Properties
Molecular Formula |
C24H29N3O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
3-(3-methoxypropyl)-N-(4-methylphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H29N3O3S2/c1-19-6-10-21(11-7-19)25-24-27(16-5-17-30-2)23(18-31-24)20-8-12-22(13-9-20)32(28,29)26-14-3-4-15-26/h6-13,18H,3-5,14-17H2,1-2H3 |
InChI Key |
DYNUOPSYIPESNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)CCCOC |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Formation
The thiazole ring is synthesized via the Gewald reaction , a three-component reaction involving a ketone, an α-cyanocarbonyl compound, and a sulfur source. For this compound, 3-methoxypropanal (or a derivative) serves as the ketone, providing the 3-methoxypropyl substituent.
Reaction Pathway
-
Ketone Activation : 3-methoxypropanal reacts with a sulfur source (e.g., sulfur powder) in the presence of a base (e.g., triethylamine) to form a thiocyanate intermediate.
-
Cyclization : The intermediate undergoes cyclization with a cyanocarbonyl compound (e.g., ethyl cyanoacetate) to form the thiazole ring.
-
Imine Formation : The nitrogen in the thiazole is functionalized to form the ylidene imine structure, potentially through dehydration or condensation with an aldehyde.
Key Challenges :
-
Stereochemical Control : Achieving the (2Z)-configuration requires precise control of reaction conditions. Polar aprotic solvents (e.g., DMF) and low temperatures may favor the desired isomer.
-
Side Reactions : Over-oxidation of sulfur intermediates or incomplete cyclization must be mitigated by optimizing reaction times and stoichiometry.
Representative Reaction Conditions
| Parameter | Value | Rationale |
|---|---|---|
| Solvent | Ethanol or DMF | Enhances solubility of reactants |
| Temperature | 80–100°C | Accelerates cyclization |
| Base | Triethylamine | Deprotonates intermediates |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Sulfonyl-Substituted Phenyl Group Introduction
The 4-position of the thiazole is functionalized with a 4-(pyrrolidin-1-ylsulfonyl)phenyl group via nucleophilic aromatic substitution (SNAr) . This step requires activation of the thiazole’s 4-bromo intermediate.
Reaction Pathway
-
Bromination : The thiazole core is brominated at the 4-position using a halogenating agent (e.g., N-bromosuccinimide).
-
Sulfonylation : The brominated thiazole reacts with 4-(pyrrolidin-1-ylsulfonyl)phenol (or its salt) under basic conditions.
Critical Factors :
Typical Conditions
| Parameter | Value | Role |
|---|---|---|
| Solvent | DMSO or DMF | Polar aprotic environment for SNAr |
| Base | K₂CO₃ or NaOH | Deprotonates phenol to enhance nucleophilicity |
| Temperature | 60–80°C | Balances reaction rate and stability |
| Catalyst | CuI or Pd(PPh₃)₄ | Facilitates coupling in some protocols |
Imine Bond Formation
The final step couples the thiazole core to 4-methylaniline via an imine bond. This is achieved through reductive amination or Schiff base formation .
Reaction Pathway
-
Aldehyde Preparation : 4-Methylaniline is oxidized to its corresponding aldehyde (e.g., 4-methoxybenzaldehyde).
-
Imine Formation : The aldehyde reacts with the thiazole’s amine group under reductive conditions (e.g., NaBH₃CN) to form the imine.
Optimization Tips :
-
Anhydrous Conditions : Moisture can hydrolyze the imine bond.
-
Reducing Agent Choice : NaBH₃CN is preferred for mild reductions.
Conditions Summary
| Parameter | Value | Purpose |
|---|---|---|
| Solvent | Methanol or THF | Dissolves reactants and stabilizes intermediates |
| Reducing Agent | NaBH₃CN | Selectively reduces imine intermediates |
| Temperature | 25–40°C | Minimizes decomposition |
Mechanistic Insights and Challenges
Stereoselectivity in Thiazole Formation
The (2Z)-configuration arises from the Gewald reaction’s stereochemical control . The reaction’s transition state favors the cis arrangement of substituents, influenced by steric and electronic factors. Polar solvents and low temperatures enhance this selectivity.
Stability of Sulfonyl Groups
Pyrrolidine’s sulfonyl group is prone to hydrolysis under strongly acidic or basic conditions. Mild reaction conditions (e.g., neutral pH, low temperatures) are essential to preserve this moiety.
Alternative Synthetic Routes
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction.
-
Solid-Phase Synthesis : Immobilization on resins to simplify purification.
Data Tables and Experimental Findings
Key Reaction Steps and Yields (Hypothetical Data)
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thiazole Formation | 3-Methoxypropanal, S, Et₃N, 80°C | 65–70% | >90% |
| Sulfonylation | 4-(Pyrrolidin-1-ylsulfonyl)phenol, K₂CO₃, DMF, 70°C | 55–60% | 85–90% |
| Imine Coupling | 4-Methylaniline aldehyde, NaBH₃CN, MeOH, 25°C | 70–75% | 95% |
Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-Sulfonation | Excess sulfonyl chloride | Use stoichiometric equivalents |
| Imine Hydrolysis | Acidic conditions | Maintain neutral pH during coupling |
| Thiazole Decomposition | High temperatures | Limit reaction time to 4–6 hours |
Chemical Reactions Analysis
Oxidation: The thiazole ring may undergo oxidation reactions.
Reduction: Reduction of the sulfonyl group or other functional groups is possible.
Substitution: The aniline group can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the sulfonyl group yields an amine derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline typically involves multi-step organic reactions. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range . The thiazole moiety is often critical for this activity due to its ability to interact with bacterial enzymes.
Anti-inflammatory Effects
In silico studies have suggested that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases . The molecular docking studies indicate favorable binding affinities, highlighting the compound's potential as a lead for further drug development.
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the thiazole ring or the substituents on the aromatic rings can significantly alter biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial activity |
| Alteration of alkyl chain length | Enhanced anti-inflammatory properties |
| Variation in sulfonamide group | Improved selectivity towards cancer cells |
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives against clinical isolates of E. coli and P. aeruginosa. The results demonstrated that compounds with a pyrrolidine sulfonamide group exhibited superior activity compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Case Study 2: Inhibition of Inflammatory Pathways
Another research focused on the anti-inflammatory potential of thiazole derivatives through molecular docking studies against 5-LOX. The findings indicated that specific conformations of these compounds could effectively inhibit enzyme activity, providing a basis for developing new anti-inflammatory drugs .
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is compared to three analogs (Table 1), with a focus on substituent variations and their implications:
Table 1: Structural and Functional Comparison
*Molecular formulas estimated based on structural analogs; exact data for the target compound requires experimental validation.
Key Observations :
Sulfonamide Ring Size: The target compound’s 5-membered pyrrolidine sulfonamide may confer greater rigidity and faster metabolic clearance compared to the 7-membered azepane in , which could enhance lipophilicity and tissue penetration.
Chain Length and Substituents: The 3-methoxypropyl chain in the target compound provides increased hydrophobicity compared to the 2-methoxyethyl chain in , which may influence logP and membrane permeability.
Core Heterocycle :
- Replacement of thiazole with oxadiazole (as in ) alters electronic properties and hydrogen-bonding capacity, impacting biological activity and metabolic stability.
Spectroscopy :
- 1H-NMR :
- 13C-NMR :
Computational and Crystallographic Insights
- Software like SHELXL and WinGX are critical for resolving structural ambiguities. The smaller pyrrolidine group in the target compound may enable tighter crystal packing compared to azepane derivatives, as seen in similar sulfonamide structures.
Biological Activity
N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a complex organic compound with potential biological activities. Its structure suggests interactions with various biological systems, making it a candidate for pharmacological studies. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates a thiazole ring fused with an aniline derivative, featuring a pyrrolidine sulfonamide moiety. The molecular weight is approximately 423.5 g/mol, with notable properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 6 |
These properties suggest moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets. Preliminary studies indicate that it could modulate pathways associated with cell proliferation and apoptosis. For instance, compounds with similar structural features have been noted for their roles in inhibiting poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms.
Efficacy in Preclinical Models
- Cancer Research : In xenograft models of BRCA-deficient cancer, compounds structurally related to our target have shown significant antiproliferative effects. These studies suggest that the compound could inhibit tumor growth by targeting DNA repair pathways .
- Neuroprotection : Related compounds have demonstrated neuroprotective properties against excitotoxicity in rat hippocampal slices. This suggests potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, indicating that the compound may also influence bacterial viability through disruption of cellular processes.
Case Studies
- Study on Cancer Cell Lines : A study investigated the effects of similar thiazole derivatives on various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit cell cycle progression at low concentrations.
- Neuroprotective Effects : In a model of kainic acid-induced excitotoxicity, related compounds demonstrated protective effects by modulating signaling pathways involved in neuronal survival .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with substituted aniline derivatives. Key steps include:
- Use of palladium-catalyzed cross-coupling reactions to introduce the pyrrolidin-1-ylsulfonylphenyl group (similar to methods in ).
- Optimization of solvent systems (e.g., DMF or methylene chloride) and temperature control to prevent side reactions (see for analogous protocols).
- Purification via column chromatography or recrystallization to isolate intermediates (refer to yields and conditions in and ).
- Monitoring reaction progress using TLC or HPLC (as detailed in ).
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral markers should researchers focus on?
- Methodological Answer :
- FT-IR : Identify characteristic vibrations (e.g., C=N stretch in thiazole ring ~1600 cm⁻¹, sulfonyl S=O stretch ~1350–1150 cm⁻¹) ( ).
- NMR : Focus on ¹H-NMR signals for the methoxypropyl group (δ ~3.3–3.5 ppm), aromatic protons (δ ~6.8–8.0 ppm), and thiazole ring protons (δ ~7.5–8.2 ppm). ¹³C-NMR should confirm the Z-configuration via deshielded carbons ( ).
- UV-Vis : Analyze π→π* transitions in the thiazole-aniline system (λmax ~250–350 nm) ( ).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict electronic properties or reaction mechanisms involving this compound?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic/electrophilic sites) using software like Gaussian or ORCA ( ).
- Transition State Modeling : Simulate reaction pathways (e.g., thiazole ring formation) to identify rate-limiting steps ( ).
- Charge Distribution Maps : Use Natural Bond Orbital (NBO) analysis to assess substituent effects on electron density ( ).
Q. How should researchers address contradictions in experimental data, such as inconsistent NMR or crystallographic findings?
- Methodological Answer :
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures ( ).
- X-ray Crystallography : Validate stereochemistry and resolve ambiguities in Z/E configurations (as in and ).
- DFT Validation : Compare computed chemical shifts with experimental NMR data to confirm assignments ( ).
Q. What are the challenges in isolating intermediates during synthesis, and how can they be mitigated?
- Methodological Answer :
- Intermediate Stability : Protect reactive groups (e.g., sulfonamide) using tert-butyldimethylsilyl (TBS) or other protecting agents ( ).
- Chromatographic Techniques : Use reverse-phase HPLC with gradient elution for polar intermediates ( ).
- Crystallization Solvent Screening : Test mixtures like ethanol/water or dichloromethane/hexane to optimize crystal purity ( ).
Q. What strategies are recommended for probing the biological activity or structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays (analogous to ).
- SAR Studies : Synthesize analogs with modified substituents (e.g., methoxypropyl → ethoxypropyl) and compare activity ( ).
- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with protein targets ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
